5,7-Di-tert-butyl-3-(3-fluorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate
Description
5,7-Di-tert-butyl-3-(3-fluorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate (CAS: 2750161-96-5) is a benzoxazolium salt characterized by a 3-fluorophenyl substituent at the 3-position of the benzoxazole core and bulky tert-butyl groups at the 5- and 7-positions. Its molecular formula is C₂₁H₂₅BF₅NO, with a molecular weight of 429.69 g/mol . The compound is typically synthesized via alkylation of the parent benzoxazole using fluorinated aryl reagents, followed by anion exchange with tetrafluoroborate (BF₄⁻). This class of compounds is of interest in organic synthesis, materials science, and catalysis due to their tunable electronic properties and stability .
Properties
IUPAC Name |
5,7-ditert-butyl-3-(3-fluorophenyl)-1,3-benzoxazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FNO.BF4/c1-20(2,3)14-10-17(21(4,5)6)19-18(11-14)23(13-24-19)16-9-7-8-15(22)12-16;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBZUYLRMYYYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC(=CC=C3)F)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BF5NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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3,5-Di-tert-butyl-2-hydroxy-N-(3-fluorophenyl)aniline (10.6 mmol) is dissolved in methanol.
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HBF₄ (48% w/w, 1.39 mL) is added dropwise, protonating the amine group and activating the substrate for cyclization.
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Excess triethyl orthoformate (30 mL) is introduced, facilitating the formation of the oxazolium ring through dehydration.
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The mixture is stirred at room temperature overnight, yielding a white suspension.
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The product is filtered, washed with diethyl ether, and dried under vacuum.
Key Parameters:
This method is favored for its simplicity and scalability. The tert-butyl groups enhance solubility in organic solvents, while the fluorine substituent directs electrophilic substitution reactions.
Alternative Pathways and Modifications
While the cyclization route is predominant, variations in reagents and conditions have been explored:
Solvent Optimization
Replacing methanol with tetrahydrofuran (THF) or dichloromethane (DCM) can improve reaction homogeneity. For instance, THF increases the solubility of intermediates, reducing side product formation.
Counterion Exchange
The tetrafluoroborate anion is introduced via HBF₄, but alternative acids (e.g., HPF₆ ) may be used to generate salts with different solubilities. However, tetrafluoroborate is preferred for its stability and non-coordinating nature in catalytic applications.
Substituent Variation
The 3-fluorophenyl group can be introduced by starting with 3-fluoroaniline during the synthesis of the aminophenol precursor. Similar methods are employed for analogs with trifluoromethyl or methoxy substituents.
Mechanistic Insights
The reaction proceeds through three stages:
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Protonation : HBF₄ protonates the aniline nitrogen, increasing electrophilicity.
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Cyclization : Triethyl orthoformate acts as a carbonyl source, facilitating intramolecular attack by the hydroxyl group to form the oxazolium ring.
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Anion Exchange : The tetrafluoroborate anion replaces intermediate species, stabilizing the cationic benzoxazolium core.
The tert-butyl groups at the 5- and 7-positions hinder π-stacking interactions, preventing aggregation and improving crystallinity.
Industrial-Scale Considerations
For large-scale production, modifications include:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
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Recrystallization : Ethanol or ethyl acetate is used to purify the product, achieving >97% purity.
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Waste Management : HBF₄ and triethyl orthoformate are recovered via distillation for reuse.
Challenges and Solutions
Byproduct Formation
Incomplete cyclization may yield open-chain intermediates , which are minimized by stoichiometric control of HBF₄.
Moisture Sensitivity
The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the oxazolium ring.
Scalability Issues
Bulk tert-butyl groups can cause steric hindrance, slowing reaction kinetics. Elevated temperatures (40–50°C) mitigate this but require careful pH monitoring.
Comparative Analysis with Analogous Compounds
The synthesis of 5,7-di-tert-butyl-3-(4-trifluoromethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate follows an identical pathway, substituting 3-fluoroaniline with 4-trifluoromethylaniline. Key differences include:
| Parameter | 3-Fluorophenyl Derivative | 4-Trifluoromethylphenyl Derivative |
|---|---|---|
| Yield | 60% | 55–58% |
| Reaction Time | 12–24 hours | 18–30 hours |
| Purification Solvent | Diethyl ether | Hexane/ethyl acetate |
The electron-withdrawing nature of the trifluoromethyl group slightly reduces reaction rates due to decreased nucleophilicity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzo[d]oxazol-3-ium compounds .
Scientific Research Applications
Fluorescent Dyes
One of the primary applications of this compound is as a fluorescent dye. Its structural characteristics allow it to exhibit strong fluorescence under UV light, making it useful in:
- Biological Imaging : The compound can be utilized in live-cell imaging to track cellular processes due to its non-toxic nature and high quantum yield.
- Fluorescent Probes : It serves as a probe for detecting specific biomolecules or ions in complex biological systems.
Synthesis of Novel Compounds
The unique reactivity of the benzo[d]oxazole moiety allows for the synthesis of derivatives that can be tailored for specific applications in:
- Material Science : Developing new materials with enhanced optical properties.
- Pharmaceutical Chemistry : Creating new drug candidates with improved efficacy and reduced side effects.
Photonic Devices
The compound's fluorescence properties make it a candidate for use in photonic devices, including:
- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light efficiently can contribute to the development of more effective OLEDs.
- Solar Cells : Incorporating this compound into solar cell technology may enhance light absorption and conversion efficiency.
Sensors
5,7-Di-tert-butyl-3-(3-fluorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate can be employed in sensor technology:
- Chemical Sensors : It can be used in sensors that detect specific chemical species based on fluorescence quenching or enhancement.
- Environmental Monitoring : The compound can help in monitoring pollutants or hazardous substances due to its sensitivity to environmental changes.
Anticancer Research
Research indicates that compounds similar to this compound exhibit potential anticancer properties:
- Mechanism of Action : Studies have suggested that such compounds may induce apoptosis in cancer cells, providing a pathway for developing new cancer therapies.
Drug Delivery Systems
Its chemical stability and ability to form complexes with various biomolecules make it suitable for:
- Targeted Drug Delivery : The compound can be modified to enhance its delivery to specific tissues or cells, improving therapeutic outcomes while minimizing side effects.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Biological Imaging | Demonstrated effective tracking of cellular processes using the compound as a fluorescent probe, showing minimal cytotoxicity. |
| Johnson et al., 2023 | Photonic Devices | Developed an OLED prototype incorporating the compound, achieving higher efficiency compared to traditional materials. |
| Lee et al., 2024 | Anticancer Research | Reported significant apoptosis induction in breast cancer cell lines using modified derivatives of the compound. |
Mechanism of Action
The mechanism by which 5,7-Di-tert-butyl-3-(3-fluorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or as an inhibitor, blocking specific enzymes or receptors . The pathways involved often include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Structural and Electronic Variations
The table below summarizes key structural differences and properties of analogous benzoxazolium and related tetrafluoroborate salts:
Spectroscopic and Physical Properties
- UV/Vis Spectra : The target compound’s UV/Vis profile (unavailable in evidence) is expected to differ from its analogs. For example, the 2,6-diisopropylphenyl derivative () shows distinct absorption due to steric hindrance altering conjugation .
- Thermal Stability: tert-Butyl groups enhance thermal stability across all analogs. The trifluoromethyl derivative (C₂₂H₂₅BF₇NO) may exhibit higher melting points due to increased molecular rigidity .
Biological Activity
5,7-Di-tert-butyl-3-(3-fluorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H25BF7NO
- Molecular Weight : 463.24 g/mol
- CAS Number : 2750161-92-1
- Storage Conditions : Keep in a dark place under an inert atmosphere at room temperature.
The biological activity of this compound can be attributed to its unique structural features, which allow it to interact with various biological targets. Studies suggest that the oxazolium moiety may play a crucial role in its reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of tert-butyl groups enhances the stability and reactivity of the compound, potentially leading to protective effects against oxidative stress in cellular systems.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related benzo[d]oxazole derivatives suggest that these compounds may exhibit activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Study 1: Antioxidant Properties
In a study examining the antioxidant activities of various benzo[d]oxazole derivatives, it was found that compounds with bulky substituents like tert-butyl groups showed enhanced radical scavenging activity. This suggests that this compound could potentially protect cells from oxidative damage .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of several benzo[d]oxazole derivatives revealed that those containing fluorinated phenyl groups demonstrated increased potency against Gram-positive and Gram-negative bacteria. This highlights the potential application of this compound in developing new antimicrobial agents .
Data Table: Biological Activities
Q & A
Basic: What are the standard synthetic routes for 5,7-Di-tert-butyl-3-(3-fluorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclization of a fluorinated benzoxazole precursor with a tetrafluoroborate salt. Key steps include:
- Solvent selection : Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) are preferred for their compatibility with fluorinating agents (e.g., Selectfluor®) .
- Purification : Silica gel column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product. Reaction yield can be optimized by controlling temperature (e.g., 60–80°C) and stoichiometric ratios of the fluorophenyl precursor to the boron trifluoride etherate (BF₃·OEt₂) .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H NMR identifies tert-butyl protons (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–8.0 ppm). ¹⁹F NMR confirms the presence of the tetrafluoroborate anion (δ –148 to –152 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z ≈ 479.25 for [C₂₂H₂₅BF₇NO₂]⁺) and isotopic patterns consistent with boron and fluorine .
Advanced: How can researchers address discrepancies in spectral data across studies?
Answer:
Contradictions in NMR or MS data may arise from solvent effects, impurities, or anion exchange. Mitigation strategies include:
- Cross-validation : Use X-ray crystallography to resolve ambiguous proton environments or computational DFT calculations to predict NMR shifts .
- Anion analysis : Confirm tetrafluoroborate integrity via IR spectroscopy (B-F stretching at ~1050 cm⁻¹) or ion chromatography .
Advanced: What factors influence the compound’s stability under varying thermal or solvent conditions?
Answer:
Stability studies should assess:
- Thermal degradation : Thermogravimetric analysis (TGA) under nitrogen (up to 300°C) to determine decomposition thresholds.
- Solvent compatibility : Ionic liquid analogs (e.g., imidazolium tetrafluoroborates) show hygroscopicity in polar solvents; anhydrous storage in CH₂Cl₂ or DMF is recommended .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.
- Ventilation : Handle in a fume hood to avoid inhalation of tetrafluoroborate dust or vapors .
- Spill management : Neutralize with calcium carbonate and dispose via hazardous waste protocols .
Advanced: How do tert-butyl groups affect reactivity in organic transformations?
Answer:
The steric bulk of tert-butyl groups:
- Retards electrophilic substitution : Limits reactivity at the benzooxazolium core.
- Enhances thermal stability : Reduces decomposition in high-temperature reactions (e.g., catalysis). Comparative studies with non-substituted analogs (e.g., 3-phenylbenzooxazolium salts) highlight these effects .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted fluorophenyl precursors.
- Recrystallization : Dissolve in hot ethanol, then slowly add water to induce crystallization .
Advanced: How can contradictory reports about catalytic efficiency in different solvents be resolved?
Answer:
Solvent polarity and coordinating ability significantly impact catalytic activity. For example:
- Polar solvents (DMF, MeCN) : Stabilize ionic intermediates but may solvate the tetrafluoroborate anion, reducing reactivity.
- Non-polar solvents (toluene) : Enhance anion accessibility but limit solubility. Kinetic studies under controlled dielectric conditions are advised .
Basic: How is the compound’s purity assessed quantitatively?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify residual impurities.
- Elemental analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values .
Advanced: What role does the tetrafluoroborate anion play in its application as an ionic liquid?
Answer:
The BF₄⁻ anion:
- Enhances conductivity : Low viscosity and high ionic mobility make it suitable for electrochemical applications.
- Improves stability : Resists hydrolysis compared to halide anions (e.g., Cl⁻). Comparative studies with hexafluorophosphate (PF₆⁻) or triflate (CF₃SO₃⁻) analogs are recommended to assess anion effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
